molecular formula C13H10N4O2S B2659303 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1207023-61-7

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2659303
CAS No.: 1207023-61-7
M. Wt: 286.31
InChI Key: JBNSSYRTLMKFAS-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that features a unique combination of thiophene, isoxazole, and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Pyrazine Ring: The pyrazine ring is constructed through a condensation reaction involving a diamine and a diketone.

    Final Coupling: The final step involves coupling the isoxazole-thiophene intermediate with the pyrazine carboxamide using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene and pyrazine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-thiophen-2-yl)isoxazol-3-yl]methyl}pyrazine-2-carboxamide
  • N-(thiophen-2-yl)isoxazol-3-ylmethyl)pyrazine-2-carboxamide

Uniqueness

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(10-8-14-3-4-15-10)16-7-9-6-11(19-17-9)12-2-1-5-20-12/h1-6,8H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSSYRTLMKFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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